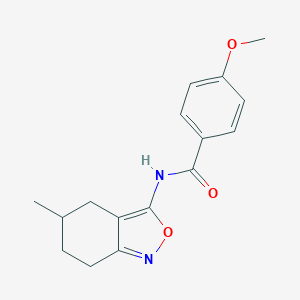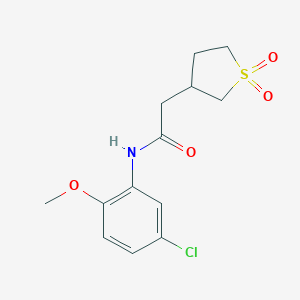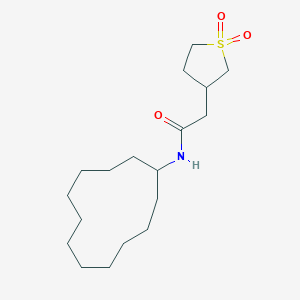![molecular formula C19H19F3N2O6S2 B241012 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.
作用機序
The mechanism of action for 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its binding to the active site of CA IX, thus inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are necessary for tumor growth and metastasis.
生化学的および生理学的効果
The biochemical and physiological effects of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide are primarily related to its inhibition of CA IX. This inhibition can lead to a decrease in tumor growth and metastasis, as well as a decrease in the production of bicarbonate ions.
実験室実験の利点と制限
One of the main advantages of using 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its selectivity for CA IX. This selectivity allows for more targeted inhibition of tumor growth and metastasis. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in scientific research. One potential direction is the development of more selective and less toxic inhibitors of CA IX. Another direction is the exploration of the use of this compound in combination with other cancer therapies to increase their effectiveness. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other research applications.
合成法
The synthesis method for 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-(trifluoromethyl)aniline in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with an isothiazolidinone derivative to yield the final compound.
科学的研究の応用
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth and metastasis.
特性
製品名 |
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
分子式 |
C19H19F3N2O6S2 |
分子量 |
492.5 g/mol |
IUPAC名 |
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19F3N2O6S2/c1-18(2)11-31(26,27)24(17(18)25)14-7-8-15(30-3)16(10-14)32(28,29)23-13-6-4-5-12(9-13)19(20,21)22/h4-10,23H,11H2,1-3H3 |
InChIキー |
GJCDDOKWYWMUGZ-UHFFFAOYSA-N |
SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
正規SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)

![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
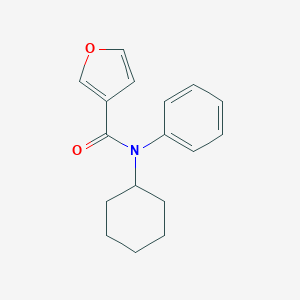
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
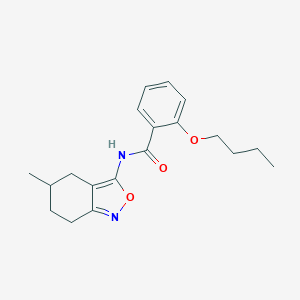
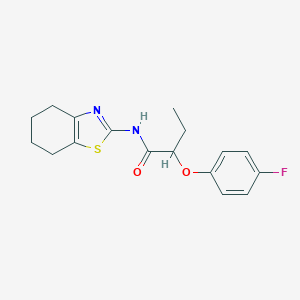
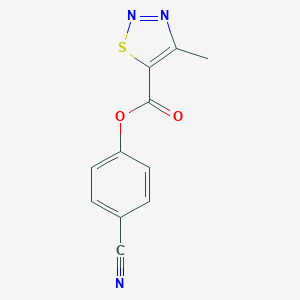
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
